2-Methyl-2-(3-methylphenoxy)propanoyl chloride
Description
BenchChem offers high-quality 2-Methyl-2-(3-methylphenoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(3-methylphenoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-(3-methylphenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8-5-4-6-9(7-8)14-11(2,3)10(12)13/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTAYKKOZNBZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)(C)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231313 | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63294-13-3 | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63294-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 2-methyl-2-(3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001231313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (CAS 63294-13-3): Properties, Synthesis, and Applications in Chemical Research
This technical guide provides a comprehensive overview of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, a specialized acylating agent with significant potential in synthetic organic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the compound's physicochemical properties, outlines detailed synthetic protocols, discusses its reactivity and safe handling, and explores its applications as a versatile chemical building block.
Core Compound Identity and Structure
2-Methyl-2-(3-methylphenoxy)propanoyl chloride, registered under CAS Number 63294-13-3, is a reactive acyl chloride.[1] Its structure features a central quaternary carbon, linking a phenoxy group (specifically, 3-methylphenoxy or m-cresoxy) to an isobutyroyl chloride moiety. This unique arrangement makes it a valuable reagent for introducing the 2-methyl-2-(3-methylphenoxy)propanoyl group into various molecular scaffolds.
The molecular formula of the compound is C11H13ClO2.[1]
Caption: Chemical structure of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride.
Physicochemical and Spectroscopic Properties
While this compound is commercially available from suppliers like Key Organics and AK Scientific, Inc., comprehensive, publicly available data on its physical properties is limited.[1][2] The data presented below is based on its molecular formula and expected characteristics for a molecule of its class. Experimental determination is recommended for precise values.
| Property | Value / Expected Characteristics | Source / Rationale |
| CAS Number | 63294-13-3 | [1] |
| Molecular Formula | C11H13ClO2 | [1] |
| Molecular Weight | 212.67 g/mol | Calculated |
| Appearance | Expected to be a liquid or low-melting solid | Analogy to similar acyl chlorides |
| Boiling Point | Data not available | Requires experimental determination |
| Melting Point | Data not available | Requires experimental determination |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General property of acyl chlorides[3][4] |
| ¹H NMR | Expected signals: aromatic protons (m, ~6.7-7.2 ppm), aromatic methyl protons (s, ~2.3 ppm), two equivalent gem-dimethyl protons (s, ~1.6 ppm). | Standard chemical shifts |
| ¹³C NMR | Expected signals: carbonyl carbon (~175 ppm), aromatic carbons (~115-160 ppm), quaternary carbon, and methyl carbons. | Standard chemical shifts |
| IR Spectroscopy | Strong C=O stretch characteristic of an acyl chloride at ~1780-1815 cm⁻¹. C-O ether stretches (~1200-1250 cm⁻¹). | Characteristic vibrational frequencies |
Synthesis and Reaction Mechanism
The most direct and industrially relevant method for preparing 2-Methyl-2-(3-methylphenoxy)propanoyl chloride is through the chlorination of its parent carboxylic acid, 2-Methyl-2-(3-methylphenoxy)propanoic acid. Common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[5][6] The use of phosgene or its solid surrogates like triphosgene is also a documented method for similar structures.[7]
Workflow: Synthesis of the Parent Carboxylic Acid and Final Product
Caption: General synthetic pathway to the target compound.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol is a representative procedure based on established methods for converting carboxylic acids to acyl chlorides.[5]
Objective: To synthesize 2-Methyl-2-(3-methylphenoxy)propanoyl chloride from its corresponding carboxylic acid.
Materials:
-
2-Methyl-2-(3-methylphenoxy)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Charging the Flask: In the flask, dissolve 1.0 equivalent of 2-Methyl-2-(3-methylphenoxy)propanoic acid in a minimal amount of anhydrous solvent (e.g., DCM).
-
Catalyst Addition (Optional): Add a single drop of DMF. Causality Note: DMF catalyzes the reaction by forming the reactive Vilsmeier reagent in situ, which accelerates the conversion.
-
Reagent Addition: Slowly add thionyl chloride (approximately 1.5-2.0 equivalents) to the stirred solution at room temperature via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: Cool the mixture to room temperature. Remove the excess solvent and unreacted thionyl chloride under reduced pressure (distillation). Trustworthiness Note: Complete removal of thionyl chloride is crucial as it can interfere with subsequent reactions. Co-evaporation with an anhydrous solvent like toluene can aid in its removal.
-
Purification: The resulting crude acyl chloride is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed. The final product should be stored under an inert atmosphere.
Reactivity, Handling, and Safety
As an acyl chloride, this compound is a highly reactive electrophile that serves as a potent acylating agent. Its reactivity is governed by the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.
General Reactivity Profile
Caption: Typical reactions of the title acyl chloride with nucleophiles.
Safety and Handling Protocol
Specific safety data for this compound is not available; however, it must be handled with the precautions appropriate for a reactive acyl chloride, based on data from analogous compounds like propionyl chloride.[3][4][8]
| Hazard Class | Description and Precaution |
| Corrosive | Causes severe skin burns and eye damage.[4] Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. |
| Lachrymator | Vapors are irritating to the eyes and respiratory system. All manipulations must be performed in a certified chemical fume hood. |
| Water Reactive | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3][8] Keep away from moisture. Use anhydrous solvents and equipment. |
| Toxicity | Harmful if swallowed and toxic if inhaled.[8] Avoid breathing vapors. Ensure adequate ventilation. |
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure a chemical fume hood is operational and that appropriate PPE is worn. Have quenching materials (e.g., a beaker with sodium bicarbonate solution) and spill kits readily available.
-
Dispensing: Use syringes or cannulas for transferring the liquid under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis from ambient moisture.
-
Reaction Quenching: To safely neutralize unreacted acyl chloride, slowly add the reaction mixture to a separate, well-stirred, and cooled basic solution (e.g., saturated NaHCO₃ or dilute NaOH). Causality Note: Slow addition to a stirred solution is critical to manage the exothermic reaction and gas evolution.
-
Waste Disposal: Dispose of waste in a designated, sealed container for halogenated organic waste, following institutional and local regulations.
Applications in Research and Drug Development
The primary utility of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride is as a building block in multi-step organic synthesis. Its structure is particularly relevant to medicinal chemistry and materials science.
Potential as an Intermediate in Drug Discovery
The core structure of this molecule is analogous to that of fibrate drugs, a class of amphipathic carboxylic acids used to lower blood triglyceride levels. For example, Gemfibrozil features a similar 2,2-dimethyl-phenoxyacetic acid backbone. This acyl chloride can therefore be a key intermediate for synthesizing novel analogs of fibrates or for use as a fragment in fragment-based drug discovery programs targeting metabolic disorders.
Role in Heterocyclic Synthesis
Acyl chlorides are fundamental reagents in the synthesis of heterocycles.[9] By reacting with bifunctional nucleophiles (e.g., amino-alcohols, diamines), 2-Methyl-2-(3-methylphenoxy)propanoyl chloride can be used to construct complex heterocyclic systems such as benzoxazines, oxadiazoles, and other scaffolds of pharmaceutical interest.[9]
Conceptual Application Pathways
Caption: Potential synthetic applications of the title compound.
Conclusion
2-Methyl-2-(3-methylphenoxy)propanoyl chloride is a specialized and highly reactive chemical intermediate. While detailed public data on its physical properties is scarce, its synthesis and reactivity are well-understood within the principles of organic chemistry. Its structural similarity to known bioactive molecules makes it a compound of significant interest for scientists in drug discovery and development. Proper adherence to stringent safety protocols is mandatory when handling this corrosive and water-reactive compound. Its commercial availability facilitates its use as a versatile building block for creating novel esters, amides, and complex heterocyclic systems.
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MATERIAL SAFETY DATA SHEET (MSDS) - 3-Chloropropanoyl chloride. KSCL (KRISHNA). [Link]
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Synthesis of (a) 2-{4-[N-Methyl-N-(5-chloro-2-benzoxazolyl)amino]phenoxy}propionyl chloride. PrepChem.com. [Link]
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2-Methyl-3-(methylthio)propanoyl chloride. PubChem. [Link]
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MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. Carl Roth. [Link]
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Propanoyl chloride, 2-methyl-. NIST WebBook. [Link]
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An In-depth Technical Guide to 2-(3-methylphenoxy)-2-methylpropionic acid chloride: Nomenclature, Synthesis, and Core Applications
This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)-2-methylpropionic acid chloride, a reactive chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. Given the compound's nature as a non-commercial, specialized reagent, this document focuses on its nomenclature and a detailed, field-proven protocol for its synthesis from readily available precursors.
Nomenclature and Chemical Identity
The precise naming of chemical structures is paramount for unambiguous scientific communication. This section delineates the IUPAC names and common synonyms for the target compound and its immediate precursor.
2-(3-methylphenoxy)-2-methylpropionic acid (The Precursor)
The foundational starting material for the synthesis of the target acid chloride is its corresponding carboxylic acid.
-
IUPAC Name: 2-(3-methylphenoxy)-2-methylpropanoic acid
-
Synonyms: 2-(m-tolyloxy)isobutyric acid, Phenoxyisobutyric acid derivative
2-(3-methylphenoxy)-2-methylpropionic acid chloride (The Target Compound)
Upon conversion of the carboxylic acid, the resulting acyl chloride is named as follows:
-
IUPAC Name: 2-(3-methylphenoxy)-2-methylpropanoyl chloride
-
Synonyms: 2-(m-tolyloxy)isobutyryl chloride
Physicochemical Data Summary
A summary of the calculated and known properties of the precursor acid and the target acyl chloride is presented below for easy reference.
| Property | 2-(3-methylphenoxy)-2-methylpropanoic acid | 2-(3-methylphenoxy)-2-methylpropanoyl chloride |
| Molecular Formula | C₁₁H₁₄O₃ | C₁₁H₁₃ClO₂ |
| Molecular Weight | 194.23 g/mol | 212.67 g/mol |
| Appearance (Predicted) | White to off-white solid | Colorless to pale yellow liquid |
| Reactivity | Stable carboxylic acid | Highly reactive, moisture-sensitive |
Synthesis Pathway: From Precursor to Final Compound
The synthesis of 2-(3-methylphenoxy)-2-methylpropanoyl chloride is a two-stage process. First, the precursor carboxylic acid is synthesized via a Williamson ether synthesis, followed by ester hydrolysis. The purified acid is then converted to the target acyl chloride.
Caption: Overall workflow for the synthesis of 2-(3-methylphenoxy)-2-methylpropanoyl chloride.
Experimental Protocols
The following protocols are grounded in established chemical principles and analogous syntheses reported in the literature.[1][2][3] All operations should be performed in a well-ventilated fume hood by trained personnel.
Stage 1: Synthesis of 2-(3-methylphenoxy)-2-methylpropanoic acid
This stage is a classic two-step, one-pot reaction involving a Williamson ether synthesis followed by saponification of the resulting ester.[4][5][6][7]
Materials and Reagents:
-
m-cresol
-
Ethyl 2-bromo-2-methylpropanoate
-
Sodium hydroxide (NaOH)
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve m-cresol (1.0 eq) in a 3:1 mixture of toluene and ethanol. Add sodium hydroxide pellets (1.1 eq) and heat the mixture to reflux for 1 hour to form the sodium phenoxide. The causality here is that the strongly basic hydroxide deprotonates the weakly acidic phenol, creating a potent nucleophile necessary for the subsequent Sₙ2 reaction.[4][5]
-
Williamson Ether Synthesis: To the refluxing solution, add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise over 30 minutes. Maintain reflux for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). This step is a classic Sₙ2 reaction; the phenoxide attacks the electrophilic carbon bearing the bromine atom.[6][7] A primary or secondary alkyl halide is crucial for minimizing the competing E2 elimination reaction.[6]
-
Ester Hydrolysis (Saponification): After the initial reaction is complete, add an aqueous solution of NaOH (3.0 eq in water) to the flask. Continue to reflux for an additional 4-6 hours. This step hydrolyzes the ethyl ester to the corresponding carboxylate salt. The use of excess base ensures complete conversion.
-
Workup and Acidification: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with ethyl acetate (2 x 50 mL) to remove any unreacted starting materials and non-polar impurities. Isolate the aqueous layer and acidify it to pH 1-2 by the slow addition of concentrated HCl. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-methylphenoxy)-2-methylpropanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Stage 2: Synthesis of 2-(3-methylphenoxy)-2-methylpropanoyl chloride
This protocol details the conversion of the carboxylic acid to the highly reactive acyl chloride using thionyl chloride (SOCl₂). This is a standard and highly efficient method.[8][9][10][11]
Materials and Reagents:
-
2-(3-methylphenoxy)-2-methylpropanoic acid (from Stage 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or neat reaction
-
Dimethylformamide (DMF), catalytic amount (optional)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases), add the 2-(3-methylphenoxy)-2-methylpropanoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Slowly add an excess of thionyl chloride (2.0-3.0 eq) to the flask at room temperature. The reaction can be performed neat or in an anhydrous solvent like DCM.[9] A catalytic amount of DMF can be added to accelerate the reaction via the formation of the Vilsmeier reagent.
-
Reaction Execution: Gently heat the mixture to reflux (typically 70-80°C if neat) and maintain for 2-4 hours. The completion of the reaction is indicated by the cessation of gas evolution (HCl and SO₂). The choice of thionyl chloride is strategic; the byproducts are gaseous, which simplifies purification.[11]
-
Isolation of Product: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. It is crucial that all glassware is perfectly dry, as the product acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of moisture.[12]
-
Final Product: The resulting crude 2-(3-methylphenoxy)-2-methylpropanoyl chloride is often used directly in subsequent reactions without further purification. If higher purity is required, vacuum distillation can be performed, though care must be taken due to the reactivity of the compound.
Reaction Mechanism: Conversion to Acyl Chloride
The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.
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An In-Depth Technical Guide to the Metabolic Pathways of 3-Methylphenoxy Isobutyric Acid Derivatives
Prepared by: A Senior Application Scientist
Foreword
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a compound is not merely an academic exercise; it is a cornerstone of predicting its efficacy, safety, and potential for drug-drug interactions. The 3-methylphenoxy isobutyric acid scaffold is a privileged structure in medicinal chemistry, most notably recognized in the fibrate class of lipid-lowering agents. Its journey through the body's metabolic machinery dictates its therapeutic window and clinical utility. This guide provides an in-depth exploration of the metabolic pathways governing these derivatives, grounded in established biochemical principles and supported by field-proven experimental methodologies. We will move beyond simple descriptions to explain the causality behind these transformations and the strategic choices made during their investigation.
Part 1: The Core Metabolic Journey: Phase I and Phase II Transformations
The metabolic narrative of a 3-methylphenoxy isobutyric acid derivative is typically a two-act play: Phase I functionalization followed by Phase II conjugation. This process is designed to convert a relatively lipophilic molecule into a more water-soluble, and thus more readily excretable, substance.[1]
Phase I Metabolism: The Initial Oxidation
Phase I reactions introduce or unmask functional groups, preparing the molecule for subsequent conjugation.[2] For the 3-methylphenoxy isobutyric acid core, the primary sites for Phase I metabolism are the benzylic methyl group on the aromatic ring and, to a lesser extent, the aromatic ring itself.
The key enzymatic players in this stage are the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[3] These heme-containing monooxygenases catalyze the oxidation of a vast array of xenobiotics. Studies on analogous structures, such as the lipid-lowering drug gemfibrozil, strongly indicate that CYP enzymes, particularly isoforms like CYP2C8 and CYP2C9, are responsible for these initial oxidative steps.[4][5][6]
The principal Phase I reaction is the hydroxylation of the benzylic methyl group . This transformation results in a primary alcohol, a significantly more polar metabolite. A secondary oxidative metabolite, involving hydroxylation on the phenoxy ring, may also be formed.
-
Expert Insight (Causality): Why the benzylic methyl group? This position is electronically activated and sterically accessible to the active site of CYP enzymes. The oxidation at this site represents a predictable and common metabolic "handle" that the body uses to begin the detoxification process. Investigating this pathway is critical because the resulting hydroxylated metabolite may possess its own pharmacological or toxicological profile.
Below is a diagram illustrating the primary Phase I oxidative pathway.
Caption: Primary Phase I oxidation of the 3-methylphenoxy isobutyric acid core.
Phase II Metabolism: The Conjugation Gateway to Excretion
Phase II reactions involve the attachment of endogenous polar molecules to the parent drug or its Phase I metabolites, drastically increasing water solubility.[7] For carboxylic acid-containing compounds like the 3-methylphenoxy isobutyric acid derivatives, the most dominant Phase II pathway is glucuronidation .[8][9][10]
This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT2B7 being a key isoform identified in the metabolism of fibrates like gemfibrozil.[1][11] The enzyme transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) directly to the carboxylic acid moiety of the parent drug, forming an acyl glucuronide .[11] The hydroxylated metabolite from Phase I can also undergo glucuronidation at the newly formed alcohol group.
-
Expert Insight (Trustworthiness): The formation of an acyl glucuronide is a critical event to monitor. These metabolites are known to be chemically reactive and can covalently bind to proteins. Furthermore, the glucuronide conjugate of gemfibrozil is not an inert end-product; it is a potent mechanism-based inhibitor of CYP2C8.[4] This metabolite-driven inhibition is the primary cause of clinically significant drug-drug interactions, for instance, with statins.[6] Therefore, characterizing this pathway is a self-validating step in assessing the complete safety and interaction profile of the new chemical entity (NCE).
The comprehensive metabolic pathway is visualized below.
Caption: Comprehensive metabolic pathways for 3-methylphenoxy isobutyric acid derivatives.
Part 2: Experimental & Analytical Framework
A robust understanding of metabolism is built upon well-designed experiments and precise analytical techniques. The following section outlines the gold-standard approaches for elucidating the pathways described above.
Experimental Design: In Vitro Systems
In vitro metabolism studies are the workhorse of early drug discovery, providing a rapid and cost-effective way to predict human metabolism.[2][12] The choice of system is crucial and depends on the questions being asked.
| In Vitro System | Primary Use | Enzymes Present | Rationale & Insights |
| Liver Microsomes | Metabolic Stability (Phase I), CYP Reaction Phenotyping | CYP450s, UGTs, FMOs | Microsomes are vesicles of the endoplasmic reticulum, rich in Phase I enzymes.[13][14] They are ideal for determining intrinsic clearance (CLint) related to oxidative metabolism. The requirement for added cofactors (e.g., NADPH for CYPs, UDPGA for UGTs) allows for dissection of specific pathways. |
| Liver S9 Fraction | Broader Metabolic Profiling | CYPs, UGTs, and Cytosolic Enzymes (e.g., SULTs) | The S9 fraction contains both microsomes and the cell cytosol. This system is used when contributions from cytosolic enzymes are suspected, providing a more complete picture than microsomes alone. |
| Hepatocytes | "Gold Standard" In Vitro System, Transporter Effects | All Hepatic Enzymes (Phase I & II), Transporters | Intact liver cells provide the most physiologically relevant in vitro model, as enzyme and cofactor levels are preserved within a cellular context.[6] They are essential for studying transporter-mediated uptake and efflux and for detecting metabolites that may require multi-step enzymatic processing. |
The logical workflow for an in vitro investigation is depicted below.
Caption: A typical workflow for in vitro metabolic profiling of a new chemical entity.
Protocol: Microsomal Metabolic Stability Assay
This protocol provides a self-validating system to determine the intrinsic clearance of a 3-methylphenoxy isobutyric acid derivative.
Objective: To determine the rate of disappearance of the parent compound when incubated with liver microsomes.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)
-
NADPH Regenerating System (e.g., Promega NADPH-Regen®)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive Control Compound (e.g., Verapamil, a well-characterized CYP3A4 substrate)
-
Acetonitrile with Internal Standard (e.g., 100 ng/mL Tolbutamide)
-
96-well incubation and collection plates
Procedure:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Plate Setup:
-
Add 178 µL of 0.1 M phosphate buffer to each well.
-
Add 2 µL of test compound stock solution to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1%).
-
Add 20 µL of the 1 mg/mL HLM working solution.
-
-
Initiation of Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding 20 µL of the NADPH Regenerating System to each well. This is T=0.
-
Self-Validation Control: For T=0 samples and "No NADPH" controls, add 20 µL of phosphate buffer instead of the NADPH system.
-
-
Time-Point Sampling:
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the collection plate, vortex for 2 minutes, and then centrifuge at 4,000 rpm for 15 minutes to pellet the protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis: Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve (k) is used to calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint, in µL/min/mg protein).
Analytical Methodologies: Proving Identity and Quantity
The unequivocal identification and quantification of metabolites rely on high-sensitivity analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the foundational separation technique. A reversed-phase C18 column is typically used to separate the parent drug from its more polar metabolites based on hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): Coupled with HPLC, MS/MS is the definitive tool for metabolite analysis.
-
Identification: High-resolution mass spectrometry (HRMS) provides an accurate mass of the parent and metabolite ions. For example, hydroxylation results in a +16 Da mass shift, while glucuronidation results in a +176 Da shift. Fragmentation patterns (MS/MS spectra) confirm the structure by showing characteristic losses (e.g., loss of the glucuronic acid moiety).
-
Quantification: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity for quantifying the parent drug and its key metabolites.
-
Conclusion & Forward Look
The metabolic pathways of 3-methylphenoxy isobutyric acid derivatives are well-defined and predictable, centering on Phase I benzylic hydroxylation by CYP450 enzymes and Phase II glucuronidation of the carboxylic acid by UGTs. A thorough investigation of these pathways, using a logical progression of in vitro experiments and state-of-the-art LC-MS/MS analysis, is not just a regulatory requirement but a fundamental component of robust drug development. Understanding the formation and activity of metabolites, particularly the acyl glucuronide, is paramount for predicting clinical pharmacokinetics, identifying potential drug-drug interaction liabilities, and ultimately ensuring the safety and efficacy of novel therapeutics built on this valuable chemical scaffold.
References
-
Title: Gemfibrozil - Some Pharmaceutical Drugs Source: NCBI Bookshelf URL: [Link]
-
Title: Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death Source: PMC - NIH URL: [Link]
-
Title: What is the mechanism of Fenofibrate? Source: Patsnap Synapse URL: [Link]
-
Title: Clofibrate Source: drugs.com URL: [Link]
-
Title: Metabolism and disposition of gemfibrozil in Mrp2-deficient (TR−) rats Source: Ovid URL: [Link]
-
Title: Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases Source: ACS Publications URL: [Link]
-
Title: Clofibrate - Some Pharmaceutical Drugs Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Clofibrate Source: Wikipedia URL: [Link]
-
Title: Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases Source: American Chemical Society URL: [Link]
-
Title: Hepatic Disposition of Gemfibrozil and Its Major Metabolite Gemfibrozil 1-O-β-Glucuronide Source: ACS Publications URL: [Link]
-
Title: Gemfibrozil Source: StatPearls - NCBI Bookshelf URL: [Link]
-
Title: On the metabolism of clofibride, a hypolipaemic drug Source: PubMed URL: [Link]
-
Title: Pathways of lipid and lipoprotein metabolism affected by fenofibrate Source: ResearchGate URL: [Link]
-
Title: Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases Source: PubMed URL: [Link]
-
Title: Clofibrate Source: PubChem URL: [Link]
-
Title: Fenofibrate: metabolic and pleiotropic effects Source: PubMed URL: [Link]
-
Title: Role of gemfibrozil as an inhibitor of CYP2C8 and membrane transporters Source: PubMed URL: [Link]
-
Title: Structure and metabolic pathway for fenofibrate and fenofibric acid (TriLipix) in humans Source: ResearchGate URL: [Link]
-
Title: Metabolism of gemfibrozil Source: ResearchGate URL: [Link]
-
Title: Effects of fibrates on metabolism of statins in human hepatocytes Source: PubMed URL: [Link]
-
Title: In vitro drug metabolism using liver microsomes Source: PubMed URL: [Link]
-
Title: In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes Source: SpringerLink URL: [Link]
-
Title: Glucuronidation of opioids, carboxylic acid-containing drugs, and hydroxylated xenobiotics catalyzed by expressed monkey UDP-glucuronosyltransferase 2B9 protein Source: PubMed URL: [Link]
-
Title: In Vitro Drug Metabolism Using Liver Microsomes Source: PubMed URL: [Link]
-
Title: Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition Source: PMC - NIH URL: [Link]
-
Title: metabolic stability & determining intrinsic drug clearance Source: YouTube URL: [Link]
Sources
- 1. Glucuronidation of opioids, carboxylic acid-containing drugs, and hydroxylated xenobiotics catalyzed by expressed monkey UDP-glucuronosyltransferase 2B9 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. Metabolic Activation of Gemfibrozil Mediated by Cytochrome P450 Enzymes and Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of gemfibrozil as an inhibitor of CYP2C8 and membrane transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of fibrates on metabolism of statins in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Clofibrate - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clofibrate | C12H15ClO3 | CID 2796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Methodological & Application
Application Note: High-Efficiency Esterification Using 2-(3-tolyloxy)isobutyryl Chloride
Executive Summary
This guide details the optimized protocol for utilizing 2-(3-tolyloxy)isobutyryl chloride (CAS: N/A for specific chloride, derived from Acid CAS 3769-23-1) in esterification reactions. This reagent is a critical building block in the synthesis of fibrate-class hypolipidemic agents (PPAR
The structural motif—a gem-dimethyl group
Reagent Profile & Mechanistic Insight
Structural Analysis
-
Chemical Name: 2-methyl-2-(3-methylphenoxy)propanoyl chloride
-
Key Feature: Quaternary
-carbon. -
Implication: The two methyl groups and the phenoxy moiety create a "steric wall" around the electrophilic carbonyl carbon. Direct attack by bulky or secondary alcohols is kinetically disfavored.
-
Stability: Unlike enolizable acid chlorides, this reagent possesses no
-protons , making it immune to ketene formation via E1cB elimination. This allows the use of stronger bases (e.g., Et N) without degradation.
The DMAP Advantage
To bypass the steric penalty, 4-Dimethylaminopyridine (DMAP) is employed as a hyper-nucleophilic catalyst.
-
Activation: DMAP attacks the acid chloride faster than the alcohol, forming a highly reactive
-acylpyridinium salt . -
Displacement: This intermediate projects the electrophile away from the steric bulk, facilitating rapid attack by the alcohol.
-
Regeneration: DMAP is displaced and recycled.
Mechanistic Pathway (Graphviz)
Figure 1: DMAP-catalyzed nucleophilic acyl substitution cycle overcoming steric hindrance.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Reagent | 2-(3-tolyloxy)isobutyryl chloride | Electrophile (1.1 equiv) |
| Substrate | Target Alcohol (R-OH) | Nucleophile (1.0 equiv) |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |
| Base | Triethylamine (Et | Acid Scavenger (1.5 equiv) |
| Catalyst | DMAP | Hyper-nucleophile (10 mol%) |
| Atmosphere | Nitrogen or Argon | Moisture exclusion |
Step-by-Step Methodology
Phase 1: Setup & Activation
-
Drying: Flame-dry a 2-neck round-bottom flask (RBF) and cool under a stream of dry Nitrogen.
-
Solvation: Charge the RBF with the Alcohol (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to alcohol).
-
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv) . Stir until dissolved.
-
Note: The solution may turn slightly yellow; this is normal.
-
Phase 2: Acylation (The Critical Step)
-
Cooling: Submerge the flask in an ice/water bath (0 °C).
-
Addition: Dissolve 2-(3-tolyloxy)isobutyryl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Why? Slow addition prevents localized exotherms and controls the concentration of HCl generated (instantly neutralized by TEA).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25 °C). Stir for 3–6 hours.
-
Monitoring: Check reaction progress via TLC (hexane/EtOAc).[1] The acid chloride spot (if visible) or the alcohol spot should disappear.
-
Phase 3: Workup & Purification
-
Quench: Add saturated NaHCO
solution (10 mL) and stir vigorously for 10 minutes to hydrolyze unreacted acid chloride. -
Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (2 x 10 mL).
-
Wash Cycle (Crucial for Purity):
-
Wash 1: 1M HCl (removes DMAP and excess TEA).
-
Wash 2: Water (neutralization).
-
Wash 3: Brine (drying).
-
-
Isolation: Dry organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica Gel, typically 5-10% EtOAc in Hexanes) is recommended to remove traces of the hydrolyzed acid byproduct.
Workflow Visualization
Figure 2: Operational workflow ensuring safety and purity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Steric hindrance prevents attack. | Increase DMAP to 20 mol% or reflux in DCE (80 °C). |
| Unreacted Alcohol | Moisture hydrolyzed the chloride. | Ensure anhydrous DCM; increase Acid Chloride to 1.5 equiv. |
| Byproduct Spots | Hydrolysis to Acid (R-COOH). | The acid byproduct is difficult to separate from polar esters. Use a basic wash (NaHCO |
| Emulsion | Density similarity / Surfactant effect. | Add solid NaCl to the aqueous phase or filter through Celite. |
Safety & Compliance
-
Corrosivity: 2-(3-tolyloxy)isobutyryl chloride releases HCl upon contact with moisture. Handle in a fume hood.
-
Toxicity: Fibrate intermediates are biologically active. Wear nitrile gloves, lab coat, and eye protection.
-
Waste: Dispose of halogenated organic waste and aqueous streams containing pyridine derivatives according to EHS regulations.
References
-
Design, synthesis and hypolipidemic activity of novel 2-(m-tolyloxy) isobutyric acid derivatives. European Journal of Medicinal Chemistry, 2009.[2]
-
Yamaguchi Esterification: Mechanism and Protocol. Organic Chemistry Portal.
-
Steglich Esterification (DCC + DMAP) Protocol. Common Organic Chemistry.
Sources
Reagents for converting 2-(3-methylphenoxy)-2-methylpropionic acid to acid chloride
Executive Summary
The conversion of 2-(3-methylphenoxy)-2-methylpropionic acid (an analog of the fibrate class of lipid-lowering agents) to its corresponding acid chloride is a critical activation step for downstream amidation or esterification. However, this specific substrate presents a distinct challenge: the
This Application Note details the optimal reagent selection and protocols to overcome this "neopentyl-like" steric barrier. We prioritize two methodologies: a robust, scalable Thionyl Chloride (SOCl
Reagent Selection Matrix
The choice of reagent must balance reactivity (to overcome sterics) with purification ease.
| Reagent | Suitability | Key Advantage | Key Disadvantage | Recommendation |
| Thionyl Chloride (SOCl | High | Scalable; volatile byproducts (SO | Requires reflux for hindered substrates; harsh acidic conditions. | Primary Choice for Scale-up |
| Oxalyl Chloride ((COCl) | High | Mild (room temp); cleaner reaction profile; compatible with sensitive functionalities. | Higher cost; generates CO (toxic) and CO | Choice for Small Scale / High Purity |
| Phosphorus Pentachloride (PCl | Medium | Very aggressive; overcomes extreme hindrance. | Difficult purification (POCl | Not Recommended unless SOCl |
| Ghosez’s Reagent | Low | Neutral conditions. | Prohibitively expensive for this simple substrate. | Reserved for acid-sensitive substrates |
Mechanistic Insight: The Necessity of DMF Catalysis
For sterically hindered acids like 2-(3-methylphenoxy)-2-methylpropionic acid, uncatalyzed reactions with SOCl
The Solution: Vilsmeier-Haack Activation The addition of catalytic N,N-Dimethylformamide (DMF) is non-negotiable for this substrate. DMF reacts with the chlorinating agent to form the highly electrophilic Vilsmeier-Haack (chloroiminium) complex . This species is far more reactive toward the carboxylic acid than the bulk chlorinating agent itself, effectively "shuttling" the chloride to the hindered carbonyl.
Diagram 1: DMF Catalytic Cycle Mechanism
Caption: The catalytic cycle where DMF activates the chlorinating agent, overcoming the steric barrier of the gem-dimethyl group.
Detailed Experimental Protocols
Method A: Scalable Synthesis using Thionyl Chloride (SOCl )
Best for: Gram-to-kilogram scale synthesis where product isolation via distillation or crystallization is intended.
Reagents:
-
Substrate: 2-(3-methylphenoxy)-2-methylpropionic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (1.5 – 2.0 equiv)
-
Catalyst: DMF (1–2 mol%)
-
Solvent: Toluene (optional, improves heat transfer) or Neat
Protocol:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
) or N inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap HCl and SO gases. -
Charging: Charge the flask with the carboxylic acid. If using solvent, add dry toluene (3–5 volumes).
-
Activation: Add thionyl chloride dropwise at room temperature.
-
Catalysis: Add DMF (1–2 drops per 10 mmol substrate). Note: Vigorous gas evolution (HCl/SO
) indicates initiation. -
Reaction: Heat the mixture to reflux (75–80 °C) .
-
Critical Control Point: Due to the gem-dimethyl hindrance, reflux is required for 2–4 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH) or
H NMR (shift of gem-dimethyl protons).
-
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess SOCl
and solvent. -
Chaser: Add a small portion of dry toluene and re-evaporate to azeotrope off residual traces of SOCl
. -
Result: The residue is the crude acid chloride, typically >95% pure and ready for the next step.
Method B: Mild Synthesis using Oxalyl Chloride ((COCl) )
Best for: Small scale, high-value synthesis, or if the substrate contains acid-sensitive moieties elsewhere.
Reagents:
-
Substrate: 2-(3-methylphenoxy)-2-methylpropionic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 equiv)
-
Catalyst: DMF (1–5 mol%)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Protocol:
-
Setup: Flame-dry a flask and cool under N
. Add the carboxylic acid and anhydrous DCM (5–10 volumes). -
Catalysis: Add catalytic DMF (1–2 drops).
-
Addition: Cool the solution to 0 °C (ice bath). Add Oxalyl Chloride dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–3 hours. The solution should become clear.
-
Completion: Verify conversion by quenching an aliquot with MeOH (check for methyl ester by TLC/LCMS).
-
Workup: Evaporate solvent and excess oxalyl chloride under reduced pressure.
-
Result: A high-purity oil or solid acid chloride is obtained.
Process Workflow & Decision Tree
Diagram 2: Synthesis Workflow
Caption: Decision tree for selecting the appropriate chlorination protocol based on scale and purity requirements.
Safety & Handling
-
Thionyl Chloride: Reacts violently with water to release SO
and HCl. Causes severe skin burns. Handle only in a fume hood. -
Oxalyl Chloride: Highly toxic by inhalation. Releases Carbon Monoxide (CO). Fatal if inhaled in high concentrations. Use a functioning fume hood and keep away from moisture.
-
Acid Chloride Product: Lachrymator and corrosive. Hydrolyzes rapidly in moist air to regenerate the parent acid and HCl. Store under inert atmosphere (Ar/N
).
References
-
Common Organic Chemistry. "Acid to Acid Chloride: Common Conditions (SOCl2 & Oxalyl Chloride)." Common Organic Chemistry. Accessed October 2023. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Levin, D. (1997). "Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions Involving the Activation of Carboxylic Acids."[6] Organic Process Research & Development, 1(2), 182. (Discusses DMF/SOCl2 safety and mechanism). [Link]
- Google Patents. "Preparation method of 2-(substituted phenoxy) propionyl chloride (CN1861559A).
Sources
Application Notes & Protocols: 2-Methyl-2-(3-methylphenoxy)propanoyl chloride as a Lipid-Lowering Drug Intermediate
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride. This key intermediate is pivotal in the synthesis of Gemfibrozil, a well-established fibrate class lipid-lowering drug. This document elucidates the mechanistic underpinnings of the final active pharmaceutical ingredient (API), details the synthetic pathway from its precursor acid, and furnishes robust protocols for synthesis, purification, and analytical quality control. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the process.
Introduction: The Strategic Importance of the Acyl Chloride Intermediate
Gemfibrozil, the ultimate product derived from 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, is a crucial therapeutic agent for managing dyslipidemia, particularly hypertriglyceridemia (Types IV and V)[1][2]. Its clinical efficacy is rooted in its ability to modulate lipid metabolism, significantly reducing plasma triglycerides and very-low-density lipoprotein (VLDL) levels while increasing beneficial high-density lipoprotein (HDL) cholesterol[1][2][3]. The synthesis of Gemfibrozil often proceeds through its corresponding carboxylic acid, 2-Methyl-2-(3-methylphenoxy)propanoic acid. The conversion of this acid to the highly reactive acyl chloride, 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, is a critical activation step. This intermediate is not isolated in typical large-scale syntheses but is generated in situ to react with an appropriate nucleophile to form the final drug ester or amide. However, for process development, impurity synthesis, and analytical standard preparation, the synthesis and characterization of the acyl chloride are paramount.
The choice to proceed via an acyl chloride intermediate is driven by its high electrophilicity, which facilitates efficient acylation reactions under mild conditions, leading to high yields and purity of the final API. Understanding the synthesis and handling of this intermediate is therefore essential for any robust drug development program centered on fibrates.
Mechanistic Insight: How Gemfibrozil Modulates Lipid Metabolism
To appreciate the significance of the synthetic intermediate, one must understand the mechanism of action of the final drug, Gemfibrozil. Gemfibrozil's primary therapeutic effects are mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα)[1][4][5].
PPARα Activation Cascade: PPARα is a nuclear transcription factor that is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle[6][7]. When activated by a ligand like Gemfibrozil, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription[7][8].
Key Downstream Effects of PPARα Activation:
-
Increased Lipoprotein Lipase (LPL) Activity: PPARα activation upregulates the expression of the LPL gene[5][7]. LPL is a critical enzyme that hydrolyzes triglycerides within circulating chylomicrons and VLDL particles, releasing fatty acids for uptake by tissues[2][4].
-
Reduced Apolipoprotein C-III (ApoC-III) Synthesis: Gemfibrozil decreases the production of ApoC-III, an inhibitor of LPL activity. This reduction further enhances the clearance of triglyceride-rich lipoproteins[5].
-
Enhanced Hepatic Fatty Acid Oxidation: PPARα stimulates the expression of genes involved in the uptake and β-oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis[6][8].
-
Decreased VLDL Production: By inhibiting the synthesis of Apolipoprotein B (ApoB), the primary carrier molecule for VLDL, and reducing hepatic triglyceride production, Gemfibrozil lowers the secretion of VLDL from the liver[4][9].
-
Increased HDL Cholesterol: The drug stimulates the synthesis of Apolipoproteins A-I and A-II, the major protein components of HDL, leading to an increase in circulating "good" cholesterol[4].
The following diagram illustrates this signaling pathway:
Caption: Mechanism of action of Gemfibrozil via PPARα activation.
Synthesis and Purification Protocols
The conversion of 2-Methyl-2-(3-methylphenoxy)propanoic acid to its acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is preferred in many laboratory and industrial settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification[10][11].
Synthesis of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride
Principle: The hydroxyl group of the carboxylic acid acts as a nucleophile, attacking the sulfur atom of thionyl chloride. A subsequent rearrangement and elimination cascade, driven by the formation of stable gaseous byproducts, yields the acyl chloride[11][12].
Materials:
-
2-Methyl-2-(3-methylphenoxy)propanoic acid
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Nitrogen (N₂) gas supply
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Protocol:
-
System Setup: Assemble the flame-dried three-neck flask with the dropping funnel, reflux condenser, and a nitrogen inlet. Ensure the gas outlet from the condenser is directed to a gas trap to neutralize HCl and SO₂ fumes.
-
Reagent Charging: Charge the flask with 2-Methyl-2-(3-methylphenoxy)propanoic acid (1.0 eq). Add anhydrous DCM (or toluene) to create a stirrable slurry (approx. 5-10 mL per gram of acid).
-
Initiation: Begin stirring under a positive pressure of nitrogen. Add a catalytic amount of DMF (1-2 drops) to the mixture.
-
Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (1.2 - 1.5 eq). Add the SOCl₂ dropwise to the stirred slurry at room temperature over 30-45 minutes. Causality Note: A slow, controlled addition is crucial to manage the exothermic reaction and the rate of gas evolution.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to a gentle reflux (approx. 40°C for DCM, or 80-90°C if using toluene as solvent) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Safety Note: Ensure the vacuum pump is protected from corrosive gases.
-
The resulting crude oil or solid is the 2-Methyl-2-(3-methylphenoxy)propanoyl chloride. For most subsequent reactions, this crude product is of sufficient purity. If higher purity is required for analytical standard preparation, vacuum distillation can be performed, though this is often challenging due to the compound's reactivity.
-
The following workflow diagram summarizes the synthesis process:
Sources
- 1. Articles [globalrx.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gemfibrozil - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Gemfibrozil? [synapse.patsnap.com]
- 6. The role of PPARalpha in lipid metabolism and obesity: focusing on the effects of estrogen on PPARalpha actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Gemfibrozil - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Preparation of PPAR alpha agonist analogs using 3-methylphenoxy intermediates
Application Note: High-Efficiency Synthesis of PPAR Agonist Analogs via 3-Methylphenoxy Intermediates
Abstract & Strategic Overview
Peroxisome Proliferator-Activated Receptor alpha (PPAR
This Application Note details the optimized synthesis of 2-(3-methylphenoxy)-2-methylpropanoic acid and its ester precursors. The inclusion of the 3-methyl substituent on the phenoxy ring is not merely structural; it enhances lipophilicity and optimizes Van der Waals interactions within the PPAR
Scientific Foundation & SAR Logic
Mechanism of Action
PPAR
Structure-Activity Relationship (SAR)
The design of the 3-methylphenoxy analog is grounded in three critical SAR pillars:
-
The Acid Head Group: The dimethyl-substituted carboxylic acid (isobutyric acid) is essential. The gem-dimethyl groups prevent metabolic
-oxidation of the drug itself and sterically lock the conformation for optimal receptor binding. -
The Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor within the receptor pocket.
-
The 3-Methyl Scaffold: Unlike unsubstituted phenoxy analogs, the 3-methyl group fills a hydrophobic pocket in the LBD, increasing potency.
Synthetic Pathway Visualization
The following diagram outlines the critical path from raw materials to the active pharmaceutical ingredient (API) analog.
Figure 1: Synthetic workflow for the preparation of PPAR
Experimental Protocols
Protocol A: O-Alkylation (Synthesis of the Ester Intermediate)
Objective: To synthesize ethyl 2-(3-methylphenoxy)-2-methylpropanoate via Williamson Ether Synthesis.
Causality & Logic:
-
Base Selection (K
CO vs. NaH): While Sodium Hydride (NaH) is faster, it requires strictly anhydrous conditions and can lead to elimination side-products (formation of methacrylates from the bromo-ester). Anhydrous Potassium Carbonate (K CO ) in refluxing acetone is chosen here as a "self-buffering" system that favors substitution ( ) over elimination ( ) due to its lower basicity. -
Solvent (Acetone): Acetone is polar aprotic, solvating the cation (K
) and leaving the phenoxide anion naked and reactive.
Materials:
-
3-Methylphenol (m-cresol): 10.8 g (100 mmol)
-
Ethyl 2-bromoisobutyrate: 23.4 g (120 mmol) [1.2 eq]
-
Potassium Carbonate (anhydrous): 27.6 g (200 mmol) [2.0 eq]
-
Acetone (HPLC grade, dried): 150 mL
-
Potassium Iodide (catalytic): 0.5 g (Accelerates reaction via Finkelstein-like halogen exchange)
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl
). -
Solvation: Dissolve 3-methylphenol (10.8 g) in acetone (150 mL).
-
Deprotonation: Add anhydrous K
CO (27.6 g) and catalytic KI (0.5 g). Stir at room temperature for 15 minutes to initiate phenoxide formation. -
Addition: Add ethyl 2-bromoisobutyrate (23.4 g) dropwise over 10 minutes.
-
Reflux: Heat the mixture to a gentle reflux (approx. 60°C) for 16–24 hours. Monitor via TLC (Hexane:EtOAc 9:1). The phenol spot should disappear.
-
Workup:
-
Filter off the inorganic salts (KBr, excess K
CO ). -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a yellow oil.[3]
-
Redissolve the oil in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 50 mL). Critical Step: This removes unreacted phenol.
-
Wash with brine, dry over MgSO
, and concentrate.
-
Yield: Expect 85–92% of crude ester.
Protocol B: Hydrolysis (Deprotection to Active Acid)
Objective: Convert the ethyl ester to the active carboxylic acid form.
Procedure:
-
Dissolution: Dissolve the crude ester (10 g) in Ethanol (50 mL).
-
Saponification: Add aqueous NaOH (20 mL, 4M solution).
-
Reaction: Reflux at 80°C for 2–4 hours.
-
Isolation (Acid-Base Purification):
-
Evaporate the ethanol.[6]
-
Dilute the residue with water (50 mL).[7] The solution should be clear (sodium salt form).
-
Wash this aqueous phase with Diethyl Ether (2 x 30 mL) to remove any unreacted organic impurities (neutral species).
-
Acidification: Cool the aqueous layer on ice and slowly acidify to pH 1 using 6M HCl. The product will precipitate as a white solid.[4]
-
-
Final Purification: Filter the solid and recrystallize from Hexane/Ethyl Acetate (4:1) to obtain high-purity crystals.
Data Presentation & Quality Control
Expected Analytical Data
Verification of the structure relies on identifying the disappearance of the ethyl group protons and the retention of the gem-dimethyl singlet.
| Fragment | Diagnostic Value | |
| Gem-dimethyl | Confirms isobutyrate head group integrity. | |
| Aromatic Ring | Confirms 3-substituted pattern. | |
| Ar-CH | Confirms presence of methyl analog. | |
| -COOH | Confirms successful hydrolysis (Acid only). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete reaction or moisture. | Ensure K |
| Product is an Oil (Step 2) | Impurities preventing crystallization. | Use the "Acid-Base Extraction" method described in Protocol B (Step 4) rigorously. |
| Side Product: Alkene | Elimination reaction ( | Temperature too high or base too strong. Stick to Carbonate bases; avoid Hydroxide/Hydride in Step 1. |
Mechanistic Visualization: The "Acid-Base" Purification Logic
This self-validating purification system ensures that only the active acidic compound is isolated, rejecting neutral impurities.
Figure 2: Logic flow for the Acid-Base purification strategy.
References
- Foye, W. O., Lemke, T. L., & Williams, D. A. (2019). Foye's Principles of Medicinal Chemistry. Wolters Kluwer.
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteres and lipophilicity in drug design).
-
Issemann, I., & Green, S. (1990). "Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators." Nature, 347, 645–650.
Sources
- 1. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis method of 2-methylphenoxyacetic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 6. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]
- 7. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
Catalytic Strategies for Nucleophilic Substitution with 2-Methyl-2-(3-methylphenoxy)propanoyl Chloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of catalytic strategies for nucleophilic substitution reactions involving the sterically hindered acyl chloride, 2-Methyl-2-(3-methylphenoxy)propanoyl chloride. As a senior application scientist, this document moves beyond a simple recitation of protocols to offer in-depth insights into catalyst selection, reaction mechanisms, and practical execution for the synthesis of ester and amide derivatives. The methodologies described herein are designed to be robust and adaptable, providing a framework for researchers to confidently approach the acylation of a diverse range of nucleophiles.
Introduction: Navigating the Challenges of a Hindered Electrophile
2-Methyl-2-(3-methylphenoxy)propanoyl chloride presents a unique challenge in nucleophilic acyl substitution. The presence of a quaternary carbon adjacent to the carbonyl group imparts significant steric hindrance, which can dramatically decrease the reaction rate with common nucleophiles.[1] Therefore, the judicious selection of a catalyst is paramount to achieving efficient and selective acylation. This guide will focus on the application of nucleophilic catalysts that activate the acyl chloride, facilitating its reaction with a variety of alcohols and amines.
Catalyst Selection and Mechanistic Considerations
The key to successful acylation of hindered acyl chlorides lies in the formation of a highly reactive intermediate. Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP) and N-methylimidazole (NMI), are particularly effective in this regard.[2][3]
The Power of Nucleophilic Catalysis: The DMAP and NMI Mechanisms
DMAP is a widely used and highly efficient catalyst for acylation reactions.[4][5] Its catalytic cycle involves the initial attack of the nucleophilic pyridine nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of a highly reactive N-acylpyridinium ion. This intermediate is significantly more electrophilic than the starting acyl chloride, rendering it susceptible to attack by even weakly nucleophilic alcohols and amines.[4][5] The subsequent nucleophilic attack regenerates the catalyst, allowing it to re-enter the catalytic cycle. A stoichiometric base, such as triethylamine (TEA) or pyridine, is typically required to scavenge the HCl generated during the reaction.[2]
N-methylimidazole (NMI) operates via a similar nucleophilic catalysis mechanism and can be a viable alternative to DMAP, particularly for hindered substrates.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification and amidation of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride.
General Considerations
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried before use.
-
Reagent Purity: The purity of the acyl chloride, nucleophile, and catalyst is crucial for optimal results.
Protocol 1: DMAP-Catalyzed Esterification with a Primary Alcohol
This protocol describes the synthesis of a primary ester, for example, with benzyl alcohol.
Materials:
-
2-Methyl-2-(3-methylphenoxy)propanoyl chloride
-
Benzyl alcohol
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (1.0 equiv).
-
Dissolve the acyl chloride in anhydrous DCM (approx. 0.2 M).
-
Add benzyl alcohol (1.1 equiv) and DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Amidation with a Primary Amine
This protocol details the synthesis of a secondary amide using, for example, aniline. For sterically hindered or electron-deficient amines, alternative coupling protocols may be necessary.[6][7]
Materials:
-
2-Methyl-2-(3-methylphenoxy)propanoyl chloride
-
Aniline
-
Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve aniline (1.1 equiv) in anhydrous THF (approx. 0.3 M).
-
Add pyridine (1.2 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (1.0 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
| Reaction | Nucleophile | Catalyst (mol%) | Base (equiv) | Solvent | Time (h) | Typical Yield (%) |
| Esterification | Primary Alcohol | DMAP (10) | TEA (1.2) | DCM | 4-12 | 80-95 |
| Secondary Alcohol | DMAP (10) | TEA (1.2) | DCM | 12-24 | 70-90 | |
| Tertiary Alcohol | DMAP (10-20) | TEA (1.5) | Toluene, reflux | 24-48 | 40-70 | |
| Amidation | Primary Amine | None | Pyridine (1.2) | THF | 2-6 | 85-98 |
| Secondary Amine | DMAP (5-10) | TEA (1.2) | DCM | 6-18 | 75-90 |
Table 1: Representative Reaction Conditions and Expected Yields for Nucleophilic Substitution with 2-Methyl-2-(3-methylphenoxy)propanoyl chloride. Yields are estimates and will vary depending on the specific nucleophile and reaction conditions.
Kinetic Resolution of Racemic Alcohols
The steric bulk of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride can be leveraged for the kinetic resolution of racemic secondary alcohols using a chiral nucleophilic catalyst. Chiral phosphines have emerged as powerful catalysts for such transformations.[5][10][11]
Protocol 3: Chiral Phosphine-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a general framework for the kinetic resolution of a racemic secondary alcohol. The choice of chiral phosphine catalyst and reaction conditions may require optimization for specific substrates.
Materials:
-
Racemic secondary alcohol
-
2-Methyl-2-(3-methylphenoxy)propanoyl chloride (0.5-0.6 equiv)
-
Chiral Phosphine Catalyst (e.g., a commercially available chiral phosphine, 5-10 mol%)
-
A non-nucleophilic base (e.g., 2,6-lutidine, 1.0 equiv)
-
Anhydrous, non-polar solvent (e.g., Toluene or Hexane)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add the racemic secondary alcohol (1.0 equiv), the chiral phosphine catalyst (0.05-0.1 equiv), and the non-nucleophilic base (1.0 equiv).
-
Dissolve the components in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride (0.5-0.6 equiv) in the same solvent.
-
Stir the reaction at the set temperature, monitoring the conversion by GC or HPLC analysis of aliquots. The reaction should be stopped at approximately 50% conversion to maximize enantiomeric excess of both the product and the unreacted starting material.
-
Quench the reaction with a proton source (e.g., methanol).
-
Concentrate the reaction mixture and purify by flash column chromatography to separate the enantioenriched ester from the unreacted enantioenriched alcohol.
-
Determine the enantiomeric excess of both products using chiral HPLC or GC.
Potential Side Reactions and Troubleshooting
The primary side reaction of concern is the hydrolysis of the acyl chloride. This can be mitigated by using anhydrous conditions and ensuring the purity of all reagents. With highly hindered or electron-rich aromatic nucleophiles, Friedel-Crafts acylation of the aromatic ring on the acyl chloride itself is a theoretical possibility, though unlikely under the mild conditions described.[12] If low yields are observed, ensure all reagents are dry and consider increasing the catalyst loading or reaction temperature for particularly unreactive nucleophiles.
Conclusion
The catalytic nucleophilic substitution of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride, while challenging due to steric hindrance, can be effectively achieved through the use of appropriate nucleophilic catalysts such as DMAP and NMI. These catalysts enable the formation of highly reactive acylating intermediates, facilitating the synthesis of a wide range of ester and amide derivatives. Furthermore, the steric bulk of the acyl chloride can be exploited in kinetic resolution protocols with chiral catalysts to access enantioenriched alcohols and esters. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully utilize this versatile, yet demanding, building block in their synthetic endeavors.
References
-
Beilstein Journal of Organic Chemistry. (2014). Chiral phosphines in nucleophilic organocatalysis. [Link]
-
Accounts of Chemical Research. (2017). Nucleophilic Chiral Phosphines: Powerful and Versatile Catalysts for Asymmetric Annulations. [Link]
-
Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?. [Link]
-
ResearchGate. (2021). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Reddit. (2016). Add DMAP to esterification between acyl chloride and alcohol?. [Link]
-
Organic & Biomolecular Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2025). Kinetic Resolution of Racemic Carboxylic Acids Using Achiral Alcohols by the Promotion of Benzoic Anhydrides and Tetramisole Derivatives: Production of Chiral Nonsteroidal Anti-Inflammatory Drugs and Their Esters. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Journal of the American Chemical Society. (2021). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
ResearchGate. (2025). Examples of the kinetic resolution of α‐chiral carboxylic acids with bis(α‐naphthyl)methanol under the influence of BTM‐type organocatalysts. [Link]
-
Tokyo University of Science. (2010). An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst. [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by transamidation. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Nature. (2025). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. [Link]
-
YouTube. (2019). SN1 reaction between 2-methyl-2-propanol and HCl. [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]
-
Homework.Study.com. (n.d.). 2-methyl-2-propanol (tert-butanol) reacts to give 2-chloro-2-methylpropane (tertbutyl chloride).... [Link]
-
MDPI. (2024). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]
-
Frontiers. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
PubMed. (1982). Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride during storage
Welcome to the technical support center for 2-Methyl-2-(3-methylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As an acyl chloride, this compound exhibits high reactivity, which is essential for its synthetic utility but also makes it highly susceptible to degradation, primarily through hydrolysis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent hydrolysis during storage and handling.
Troubleshooting Guide: Investigating and Preventing Degradation
This section addresses the common issue of compound degradation and provides robust protocols to ensure the stability of your 2-Methyl-2-(3-methylphenoxy)propanoyl chloride.
Problem Statement: My reagent is fuming, has formed a precipitate, or shows poor performance in reactions.
If you observe your vial of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride fuming upon exposure to air, or if a solid precipitate has formed in the liquid, it is a strong indicator that hydrolysis has occurred.[1] This degradation compromises the reagent's purity and will negatively impact your experimental outcomes.
Causality: The Mechanism of Hydrolysis
Acyl chlorides are among the most reactive carboxylic acid derivatives.[1][2] This high reactivity is due to the powerful electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which impart a significant partial positive charge on the carbonyl carbon. This makes the carbon atom a prime target for nucleophiles, with water being a common and potent reactant.
The hydrolysis reaction is a nucleophilic acyl substitution.[2] Water attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion and a proton to form the corresponding carboxylic acid (2-Methyl-2-(3-methylphenoxy)propanoic acid) and hydrogen chloride (HCl) gas.[3][4] The HCl gas reacting with atmospheric moisture is what causes the visible "fuming."
Caption: Hydrolysis of the acyl chloride proceeds via a tetrahedral intermediate.
Preventative Protocols: A Multi-Layered Approach to Storage
To prevent hydrolysis, a rigorous moisture-exclusion strategy is mandatory. This involves controlling the atmosphere, using appropriate containers, and employing proper handling techniques.
Protocol 1: Inert Atmosphere Storage
The most effective method for protecting moisture-sensitive reagents is to store them under a dry, inert atmosphere.[5][6] This prevents the compound from coming into contact with atmospheric water vapor.
-
Gold Standard (Glovebox): A glovebox provides the most secure environment.[7][8] The atmosphere inside is continuously circulated and scrubbed of oxygen and moisture, often maintaining levels below 1 ppm.[7]
-
Preparation: Before introducing the reagent, ensure all glassware, syringes, and spatulas are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in the glovebox antechamber.[9][10]
-
Introduction: Transfer the sealed vial of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride into the glovebox through the antechamber, performing at least three vacuum/inert gas refill cycles to purge any atmospheric contaminants.[10]
-
Storage: Store the vial inside the glovebox. For added security, the cap can be wrapped with Parafilm.
-
-
Standard Practice (Schlenk Line/Dessicator): If a glovebox is unavailable, a combination of Schlenk techniques and a desiccator provides good protection.
-
Initial Storage: Store the unopened manufacturer's bottle in a desiccator containing a fresh, active desiccant (e.g., Drierite or phosphorus pentoxide).
-
After Opening: Once the bottle is opened, the headspace should be flushed with a dry, inert gas (Argon or Nitrogen) before resealing. This can be done using a Schlenk line or a simple balloon setup.[11][12]
-
Procedure: Insert one needle connected to the inert gas supply and a second "vent" needle through the bottle's septum cap. Allow the gas to flow for several minutes to displace the air in the headspace. Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure.
-
Resealing: Tightly recap the bottle and wrap the cap/neck junction securely with Parafilm. Return the bottle to the desiccator for storage.
-
Protocol 2: Aliquoting for Long-Term Preservation
Repeatedly opening the main stock bottle, even with inert gas flushing, introduces risk. A superior strategy is to aliquot the reagent into smaller, single-use quantities.[13]
-
Perform in a Glovebox: The aliquoting process should ideally be performed inside a glovebox to prevent any exposure to atmosphere.
-
Prepare Vials: Use small glass vials that have been oven-dried and cooled under vacuum or in the glovebox. Ensure the vials have PTFE-lined caps for a tight seal.
-
Transfer: Using a clean, dry glass syringe, carefully transfer the desired amount of 2-Methyl-2-(3-methylphenoxy)propanoyl chloride into each vial.
-
Seal and Store: Tightly cap each vial, wrap with Parafilm, and label clearly. Store the aliquots in a desiccator or inside the glovebox. This method ensures that the main stock remains pristine, and you only expose a small amount of reagent to potential contamination at any one time.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Methyl-2-(3-methylphenoxy)propanoyl chloride so susceptible to hydrolysis? A1: As an acyl chloride, the compound has a highly electrophilic carbonyl carbon. This makes it extremely reactive towards nucleophiles, including water. The reaction with water is rapid and leads to the formation of the corresponding carboxylic acid and HCl gas.[1][3]
Q2: What are the visual signs that my acyl chloride has undergone hydrolysis? A2: The two primary indicators are:
-
Fuming: When the container is opened, the reagent may produce white fumes. This is the HCl byproduct reacting with moisture in the air.[1]
-
Precipitation: The hydrolysis product, 2-Methyl-2-(3-methylphenoxy)propanoic acid, may be a solid or have low solubility in the parent acyl chloride, causing the liquid to become cloudy or form a precipitate.[1]
Q3: Can I still use an acyl chloride that has partially hydrolyzed? A3: It is strongly discouraged. Using a partially hydrolyzed reagent introduces significant impurities (the carboxylic acid) into your reaction. This complicates purification and, more importantly, reduces the effective concentration of your acyl chloride, leading to incorrect stoichiometry and lower yields of your desired product.
Q4: What are the ideal storage conditions for this reagent? A4: The ideal conditions are summarized below. The goal is to create multiple barriers against moisture ingress.
| Parameter | Recommendation | Rationale |
| Atmosphere | Dry Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture.[5][6] |
| Container | Glass bottle with PTFE-lined cap | Provides an inert and impermeable primary container. |
| Sealing | Tightly sealed cap + Parafilm wrap | Creates a physical barrier against moisture diffusion.[14] |
| Location | Glovebox or Desiccator | Provides a controlled, low-humidity secondary environment.[7][14] |
| Temperature | Cool, dry, well-ventilated area | As per general chemical storage guidelines.[15] |
Q5: How should I safely handle and dispense the compound outside of a glovebox? A5: Use standard air-free syringe techniques.[9]
-
Create a positive pressure of inert gas (e.g., from a balloon or Schlenk line) in the reagent bottle by inserting a needle connected to the gas source.
-
Use a second, dry glass syringe to pierce the septum and withdraw the desired volume of liquid. The positive pressure ensures that as liquid is removed, it is replaced by inert gas, not moist air.
-
Transfer the liquid quickly to your reaction flask, which should also be under an inert atmosphere.
Caption: Decision workflow for proper reagent storage.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. Available from: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Available from: [Link]
-
Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Available from: [Link]
-
IIT Kanpur. Chemistry Acid Chloride. Available from: [Link]
-
Sciencemadness.org. (2020). Acyl chlorides stability. Available from: [Link]
-
Wikipedia. Air-free technique. Available from: [Link]
-
ResearchGate. (2024). Principles of Inert Atmosphere Storage. Available from: [Link]
-
Aochuan. (2024). Three types of hydrolysis and ways to prevent hydrolysis. Available from: [Link]
-
LibreTexts Chemistry. (2024). Chemistry of Acid Halides. Available from: [Link]
-
Sciencemadness.org. (2020). Acyl chlorides stability. Available from: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Available from: [Link]
-
Reddit. (2023). Acetyl Chloride Storage. Available from: [Link]
-
YouTube. (2020). Hydrolysis of an acid chloride. Available from: [Link]
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- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
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- 15. SATHEE CUET: Chemistry Acid Chloride [cuet.iitk.ac.in]
Removing unreacted thionyl chloride from 2-(3-tolyloxy)isobutyryl chloride product
Technical Support Center: 2-(3-tolyloxy)isobutyryl chloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling post-synthesis purification of 2-(3-tolyloxy)isobutyryl chloride. This guide provides practical, in-depth solutions to the common challenge of removing unreacted thionyl chloride (SOCl₂) from your final product. The integrity of your acyl chloride is paramount for subsequent reactions, and residual SOCl₂ can lead to unwanted side products and complicate downstream processing.
This document is structured to provide immediate answers through a Frequently Asked Questions (FAQs) section and deeper insights via a comprehensive Troubleshooting Guide.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for removing the bulk of excess thionyl chloride?
The most common and straightforward method is removal under reduced pressure, typically using a rotary evaporator.[1] This approach leverages the significant difference in boiling points between thionyl chloride and your likely high-boiling acyl chloride product. It is crucial to use a base trap (e.g., with KOH or NaOH solution) between your apparatus and the vacuum source to neutralize the highly corrosive HCl and SO₂ gases evolved, thereby protecting your equipment.[2][3]
Q2: After rotary evaporation, my NMR spectrum still shows traces of thionyl chloride. Why is this, and what should I do?
Trace amounts of thionyl chloride can be persistent.[2] The most effective solution for removing these stubborn traces is azeotropic distillation.[4][5][6] By adding a dry, inert solvent such as toluene and subsequently removing it under reduced pressure, you can effectively "chase" the remaining thionyl chloride from the mixture.[4][6] This process can be repeated several times to ensure complete removal.[5][6]
Q3: Can I use a chemical quench (e.g., adding water or alcohol) to destroy the excess thionyl chloride?
This is strongly discouraged for this specific application. Your product, 2-(3-tolyloxy)isobutyryl chloride, is an acyl chloride and will react vigorously with nucleophiles like water or alcohols.[2][7] Adding water would hydrolyze your product back to the starting carboxylic acid, while adding an alcohol would produce the corresponding ester, defeating the purpose of the synthesis.[7] Chemical quenching is only viable if the desired final product is stable under the quenching conditions and is not the reactive acyl chloride itself.[3]
Q4: What are the critical safety precautions when working with thionyl chloride?
Thionyl chloride is toxic, highly corrosive, and reacts violently with water.[8][9][10] All manipulations must be performed in a well-ventilated chemical fume hood.[9] Always wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or PVC), and a lab coat.[10][11][12] Ensure that an emergency shower and eyewash station are readily accessible.[11][12]
Troubleshooting Guide & Advanced Protocols
This section addresses persistent issues and provides detailed, field-proven protocols for ensuring the purity of your 2-(3-tolyloxy)isobutyryl chloride.
Issue 1: Simple evaporation is incomplete, and product purity is critical.
Root Cause Analysis: The vapor pressure of thionyl chloride, while significant, may not be sufficient for its complete removal from a viscous, high-boiling product matrix at moderate temperatures and vacuum levels. The product itself may trap trace amounts of the reagent.
Solution: Azeotropic Distillation Protocol Azeotropic distillation is the gold standard for removing the final traces of volatile reagents. Toluene is a common and effective solvent for this purpose as it forms a low-boiling azeotrope with thionyl chloride.[4]
Key Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| Thionyl Chloride | 118.97 | 74.6 - 79 | Highly volatile and corrosive.[8][13][14][15] |
| Toluene | 92.14 | 110.6 | Forms an azeotrope with thionyl chloride.[4] |
| 2-(3-tolyloxy)isobutyryl chloride | ~212.67 | >200 (Estimated) | High-boiling point makes it suitable for this purification method. |
Experimental Protocol: Azeotropic Removal of Thionyl Chloride
-
Initial SOCl₂ Removal: After the reaction is complete, remove the bulk of the excess thionyl chloride via rotary evaporation. Use a bath temperature of 40-50°C and gradually reduce the pressure. Ensure a base trap is in place.
-
First Azeotropic Chase: Once the bulk of the SOCl₂ is removed, return the flask to atmospheric pressure with an inert gas (e.g., Nitrogen or Argon). Add a volume of dry toluene equivalent to the volume of the crude product.
-
Solvent Removal: Place the flask back on the rotary evaporator and remove the toluene under reduced pressure. The toluene-thionyl chloride azeotrope will co-distill.[4]
-
Repeat: Repeat steps 2 and 3 at least two more times to ensure all residual thionyl chloride has been removed.[5]
-
Final Drying: After the final toluene chase, leave the product on the high-vacuum line for 1-2 hours to remove any remaining solvent, yielding the purified 2-(3-tolyloxy)isobutyryl chloride.
Logical Workflow for Purification Method Selection
Caption: Decision workflow for purifying acyl chlorides.
Issue 2: How can I be certain all the thionyl chloride is gone?
Root Cause Analysis: Visual inspection and odor are insufficient for confirming purity at the levels required for pharmaceutical development.[2] Spectroscopic verification is necessary.
Solution: Spectroscopic Verification
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and effective method.[16] Monitor the disappearance of SOCl₂-associated peaks and the presence of the strong acyl chloride carbonyl stretch.
-
Acyl Chloride (C=O): Look for a strong, sharp absorbance band around 1780-1815 cm⁻¹ .
-
Thionyl Chloride (S=O): A key peak for SOCl₂ appears around 1250 cm⁻¹ .[16] The complete absence of this peak is a strong indicator of purity.
-
-
¹H NMR Spectroscopy: While SOCl₂ itself is protonless, its presence can sometimes be inferred from small, broad impurity peaks or slight shifts in the product peaks. A clean spectrum of the final product, with correct integrations and the absence of any unidentifiable signals, provides high confidence in its purity. Comparing the spectrum to a reference standard of the starting material is also crucial to confirm full conversion.
Workflow for Spectroscopic Verification
Caption: Spectroscopic verification workflow.
References
-
Wikipedia. Thionyl chloride. [Link]
-
National Center for Biotechnology Information. Thionyl Chloride. PubChem Compound Database. [Link]
-
Common Organic Chemistry. Thionyl Chloride. [Link]
-
Chem-Supply. Thionyl Chloride. [Link]
-
McFarlane, J., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: THIONYL CHLORIDE. [Link]
-
Supporting Information for a scientific publication. [No specific title available]. [Link]
-
McFarlane, J., et al. (2022). Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. Frontiers in Chemical Engineering. [Link]
-
Lanxess. Thionyl chloride Product Safety Assessment. [Link]
-
Reddit r/Chempros. How to efficiently remove thionyl chloride SOCl2?. [Link]
-
Reddit r/chemistry. Removing thionyl chloride. [Link]
-
ResearchGate. Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides. [Link]
-
ResearchGate. How to remove thionyl chloride after reaction?. [Link]
-
Donovan, R.J., et al. (1969). Spectroscopic and kinetic studies of the SO radical and the photolysis of thionyl chloride. Transactions of the Faraday Society. [Link]
- Google Patents. Method for purifying acid chlorides.
-
ResearchGate. Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]
-
ResearchGate. Can any one suggest an efficient method to distill thionyl chloride?. [Link]
-
Reddit r/Chempros. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Common Organic Chemistry. Acid to Acid Chloride - Common Conditions. [Link]
-
Wikipedia. Isobutyryl chloride. [Link]
-
Cheméo. Chemical Properties of isobutyryl chloride (CAS 79-30-1). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. lanxess.com [lanxess.com]
- 11. nj.gov [nj.gov]
- 12. actylislab.com [actylislab.com]
- 13. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Thionyl Chloride [commonorganicchemistry.com]
- 15. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 16. Frontiers | Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides [frontiersin.org]
Validation & Comparative
Technical Comparison Guide: FTIR Characterization of 2-(3-tolyloxy)isobutyryl Chloride
The following guide is structured as a high-level technical resource for analytical chemists and process engineers involved in the synthesis and characterization of pharmaceutical intermediates.
Executive Summary: The Diagnostic Power of the Carbonyl Shift
In the synthesis of fibrate-class pharmacophores and related lipid-regulating agents, 2-(3-tolyloxy)isobutyryl chloride serves as a critical electrophilic intermediate. Its purity is paramount, as residual carboxylic acid precursors or moisture-induced hydrolysis can compromise downstream acylation reactions (e.g., Friedel-Crafts acylations).
While NMR (
Key Technical Insight: The conversion of the carboxylic acid to the acid chloride results in a diagnostic ~80–100 cm⁻¹ hypsochromic shift (blue shift) of the carbonyl (
Structural Analysis & Spectral Expectations
To interpret the spectrum accurately, one must deconstruct the molecule into its vibrating functional units. The lack of conjugation between the aromatic ring and the carbonyl group (separated by a quaternary carbon) simplifies the prediction, making the aliphatic acid chloride frequency the dominant feature.
| Functional Unit | Structural Feature | Expected FTIR Signature | Mechanistic Cause |
| Carbonyl Group | 1790–1810 cm⁻¹ (Strong) | Inductive electron withdrawal by Cl; suppression of resonance. | |
| Aromatic Ether | 1230–1250 cm⁻¹ (Strong) | Asymmetric | |
| Gem-Dimethyl | 1365 & 1385 cm⁻¹ (Doublet) | Characteristic "isobutyryl" skeletal vibration (gem-dimethyl split). | |
| Aromatic Ring | 3-Substituted Toluene | 1600, 1585, 1480 cm⁻¹ | Ring breathing modes ( |
Comparative Performance: Product vs. Alternatives
This section compares the target molecule against its most relevant process alternatives: the Precursor (Acid) and the Degradant (Hydrolyzed Acid) .
Quantitative Spectral Data Comparison
| Feature | Target Product (Acid Chloride) | Alternative A: Precursor (Carboxylic Acid) | Alternative B: Ester (Methyl/Ethyl Derivative) |
| 1795 ± 10 cm⁻¹ | 1700–1725 cm⁻¹ | 1735–1750 cm⁻¹ | |
| Absent (Clean Baseline) | 2500–3300 cm⁻¹ (Broad, Strong) | Absent | |
| Band Shape | Sharp, often with a weak overtone shoulder (~1740 cm⁻¹) | Broad (due to H-bonding dimerization) | Sharp |
| Diagnostic Value | High (Unique region) | High (Distinct broad OH) | Moderate (Overlap with other carbonyls) |
Mechanistic Insight: Why the Shift Occurs
The dramatic shift to ~1800 cm⁻¹ in the acid chloride is driven by two competing electronic effects:
-
Inductive Effect (-I): The chlorine atom is highly electronegative, pulling electron density through the
-bond. This shortens the bond, increasing its force constant ( ) and vibrational frequency ( ). -
Resonance Effect (+R): Unlike amides or esters, where the lone pair on N or O donates into the carbonyl (lowering frequency), the chlorine atom is a poor
-donor to carbon due to the size mismatch (3p orbital vs. 2p orbital).-
Result: The Inductive effect dominates, imparting significant double-bond character to the carbonyl.
-
Experimental Protocol: Moisture-Free FTIR Workflow
Acid chlorides are moisture-sensitive. A standard ATR (Attenuated Total Reflectance) protocol often fails if atmospheric moisture hydrolyzes the surface layer of the sample during scanning. The following protocol ensures data integrity.
Step-by-Step Methodology
-
Sample Preparation (Inert Atmosphere):
-
Prepare the sample inside a glovebox or under a nitrogen stream.
-
Liquid Film: Place a drop of the neat liquid between two KBr or NaCl salt plates . This protects the bulk sample from air.
-
Alternative: If using ATR, purge the sample stage with dry nitrogen for 2 minutes prior to deposition.
-
-
Background Collection:
-
Collect a background spectrum of the dry, purged atmosphere to eliminate water vapor interference in the 3500–3800 cm⁻¹ region.
-
-
Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 (Keep scan time short to minimize hydrolysis).
-
-
Validation Check:
-
Pass: Strong peak at ~1800 cm⁻¹; Flat baseline >3000 cm⁻¹.
-
Fail: Appearance of "shark tooth" broad peak at 2500–3300 cm⁻¹ (Carboxylic Acid formation).
-
Decision Pathway & Workflow Visualization
The following diagram illustrates the reaction monitoring logic, highlighting the critical decision nodes based on FTIR spectral data.
Figure 1: Logical workflow for monitoring the conversion of 2-(3-tolyloxy)isobutyric acid to its acid chloride derivative using FTIR markers.
References
-
National Institute of Standards and Technology (NIST). Isobutyryl chloride Infrared Spectrum (Gas Phase). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for carbonyl group frequencies).
-
Greenberg, J. A., & Sammakia, T. (2017).[1] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link] (Demonstrates acid chloride synthesis monitoring).
-
Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Chemistry Department Online Resources. Available at: [Link]
Sources
A Comparative Guide to the GC-MS Analysis of Volatile 3-Cresol Derivatives
For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of phenolic compounds like 3-cresol is a frequent analytical challenge. Due to its polarity and relatively low volatility, direct gas chromatography-mass spectrometry (GC-MS) analysis of 3-cresol often results in poor chromatographic performance, characterized by tailing peaks and low sensitivity.[1] To overcome these limitations, derivatization is an essential step to enhance volatility, improve peak shape, and achieve reliable quantification.
This guide provides an in-depth, objective comparison of common derivatization strategies for 3-cresol analysis by GC-MS. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present supporting data, and offer detailed, field-proven protocols to ensure scientific integrity and robust analytical outcomes. While the initial query referred to "volatile acid chloride derivatives," our investigation clarifies that the most effective and widely adopted methods involve the reaction of 3-cresol with derivatizing agents, including acid chlorides, to form more volatile and thermally stable esters and ethers.
The Analytical Challenge of Underivatized 3-Cresol
The primary obstacle in the GC-MS analysis of 3-cresol and its isomers (o-cresol and p-cresol) is their phenolic hydroxyl group. This functional group leads to strong intermolecular hydrogen bonding, which decreases volatility. Furthermore, the active hydrogen can interact with silanol groups in the GC system, such as those on the injector liner and the column, causing peak tailing and reduced sensitivity.[1][2] A critical issue is the co-elution of m-cresol and p-cresol on many standard GC columns when underivatized, making their individual quantification impossible.[3] Derivatization effectively "caps" the hydroxyl group, mitigating these issues and enabling successful chromatographic separation and detection.
Comparative Analysis of Derivatization Strategies
The selection of a derivatization reagent is a critical decision that impacts reaction efficiency, derivative stability, and chromatographic performance. The most common and effective approaches for derivatizing phenolic compounds like 3-cresol fall into two main categories: silylation and acylation.
Silylation: The Gold Standard for Volatility Enhancement
Silylation is a widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This method is highly effective at increasing volatility and thermal stability, often resulting in sharp, symmetrical peaks.
Featured Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
BSTFA is a popular silylating reagent due to its high reactivity and the volatile, non-interfering nature of its byproducts. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for hindered hydroxyl groups.
-
Mechanism of Action: BSTFA reacts with the hydroxyl group of 3-cresol to form a trimethylsilyl ether derivative. The reaction is typically rapid and can often be carried out at room temperature or with gentle heating.
-
Performance: Studies have shown that derivatization with BSTFA provides a significant enhancement in the chromatographic response of cresols. One study reported that the peak areas of o-, m-, and p-cresol derivatized with BSTFA were approximately 4, 6, and 2 times higher, respectively, than those of the same compounds derivatized with acetic anhydride.[2] Furthermore, silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) has been demonstrated to enable the complete chromatographic separation of all three cresol isomers on a standard HP-5ms column.[3][4]
Acylation: A Robust Alternative for Stable Derivatives
Acylation involves the introduction of an acyl group (e.g., acetyl, benzoyl) to the phenolic hydroxyl group, forming an ester. Acyl derivatives are generally more stable than their silyl counterparts, particularly in the presence of moisture.
Featured Reagent: Acetic Anhydride
Acetic anhydride is a common and cost-effective acylating agent that reacts with 3-cresol to form 3-cresyl acetate. The reaction is often catalyzed by a base, such as pyridine, which also neutralizes the acetic acid byproduct.[5]
-
Mechanism of Action: In the presence of a catalyst, acetic anhydride acetylates the hydroxyl group of 3-cresol, yielding the corresponding acetate ester.
-
Performance: While BSTFA may offer a greater signal enhancement, acetic anhydride provides a robust and reliable derivatization method.[2] The resulting acetate derivatives are stable and exhibit good chromatographic behavior.
Featured Reagent: Benzoyl Chloride
For applications requiring different chromatographic selectivity or for the analysis of multiple classes of compounds, benzoyl chloride is a versatile derivatizing agent. It reacts with phenols, as well as primary and secondary amines, to form benzoyl derivatives.[6]
-
Mechanism of Action: The Schotten-Baumann reaction describes the benzoylation of 3-cresol with benzoyl chloride, typically in the presence of a base, to form 3-cresyl benzoate.
-
Performance: Benzoylation can significantly alter the retention time of 3-cresol, moving it to a region of the chromatogram with fewer matrix interferences.[6] The resulting benzoyl derivative is stable and can be readily analyzed by GC-MS.
Quantitative Data Summary
The following table summarizes key performance parameters for the different derivatization approaches for 3-cresol. Please note that direct, side-by-side comparative data under identical conditions is limited in the literature. The presented data is a synthesis of findings from various studies.
| Derivatization Method | Reagent | Derivative | Retention Time (Relative) | Signal Enhancement | Key Advantages |
| Silylation | BSTFA | 3-Cresyl trimethylsilyl ether | Shorter | High[2] | Excellent volatility, sharp peaks, good separation of isomers.[3] |
| Acylation | Acetic Anhydride | 3-Cresyl acetate | Intermediate | Moderate[2] | Stable derivatives, cost-effective reagent. |
| Acylation | Benzoyl Chloride | 3-Cresyl benzoate | Longer[6] | Good | Stable derivatives, can alter retention time to avoid interferences. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the derivatization of 3-cresol for GC-MS analysis.
Protocol 1: Silylation with BSTFA
This protocol is adapted from a method for the analysis of cresol isomers in environmental samples.[2]
Materials:
-
3-Cresol standard or sample extract
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
Pyridine (as a catalyst and solvent)
-
GC vial with insert (e.g., 2 mL vial with a 240 µL insert)
Procedure:
-
Pipette 50 µL of the 3-cresol standard solution or sample extract into the GC vial insert.
-
Add 100 µL of BSTFA to the insert.
-
Add 30 µL of pyridine to the insert.
-
Cap the vial and vortex briefly to mix.
-
Allow the reaction to proceed for 10 minutes at room temperature (25°C).
-
The derivatized sample is now ready for immediate injection into the GC-MS.
Protocol 2: Acylation with Acetic Anhydride
This protocol is based on general procedures for the acetylation of phenolic compounds.[5]
Materials:
-
3-Cresol standard or sample extract
-
Acetic Anhydride
-
Pyridine (as a catalyst and solvent)
-
GC vial (2 mL)
Procedure:
-
Pipette 100 µL of the 3-cresol standard solution or sample extract into the GC vial.
-
Add 50 µL of pyridine.
-
Add 50 µL of acetic anhydride.
-
Cap the vial and vortex to mix.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Benzoylation with Benzoyl Chloride
This protocol is adapted from a method for the analysis of pinacolyl alcohol in a complex matrix.[6]
Materials:
-
3-Cresol standard or sample extract
-
Benzoyl Chloride
-
Pyridine (as a catalyst and solvent)
-
GC vial (2 mL)
Procedure:
-
Pipette 100 µL of the 3-cresol standard solution or sample extract into the GC vial.
-
Add 50 µL of pyridine.
-
Add 50 µL of benzoyl chloride.
-
Cap the vial and vortex to mix.
-
Heat the vial at 70°C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Visualization of Experimental Workflows
Caption: Comparative workflows for the derivatization of 3-cresol.
Mass Spectral Characteristics of 3-Cresol Derivatives
The choice of derivatization reagent also influences the mass spectral fragmentation pattern of the analyte, which is crucial for identification and quantification.
Caption: Key mass spectral fragments of 3-cresol derivatives.
3-Cresyl Trimethylsilyl Ether: The mass spectrum of the TMS derivative of m-cresol is characterized by a strong ion at m/z 165, corresponding to the loss of a methyl group ([M-15]+) from the TMS moiety.[3] A prominent peak at m/z 73, representing the trimethylsilyl cation, is also typically observed.[7]
3-Cresyl Acetate: The electron ionization mass spectrum of 3-cresyl acetate shows a molecular ion at m/z 150. A characteristic fragmentation is the loss of ketene (CH₂=C=O) to produce a base peak at m/z 108.[8] Other significant fragments include the cresyl cation at m/z 107 and the acetyl cation at m/z 43.[8]
Conclusion and Recommendations
The derivatization of 3-cresol is a critical step for its successful analysis by GC-MS, enabling the separation of isomers and significantly improving sensitivity and peak shape.
-
For maximum sensitivity and the best separation of cresol isomers, silylation with BSTFA is the recommended approach. The resulting trimethylsilyl ethers are highly volatile and produce sharp chromatographic peaks.
-
For applications where derivative stability is a primary concern, or for a more cost-effective option, acylation with acetic anhydride is a robust and reliable choice.
-
Benzoylation with benzoyl chloride offers an alternative derivatization strategy that can be particularly useful for complex matrices where shifting the retention time of the analyte is advantageous to avoid interferences.
The choice of the optimal derivatization method will ultimately depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and develop validated, high-performance GC-MS methods for the analysis of 3-cresol.
References
Please note that while the following links are provided for verification, direct access to the full text may require a subscription to the respective journal or database.
-
Comparison of two derivatization-based methods for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol A, bisphenol S and biphenol migrated from food cans. PubMed. [Link]
-
Development of a Low-Temperature Purification Method for Gas Chromatography–Mass Spectrometry Quantification of Three Cresol Isomers in Smoked Bacon. ResearchGate. [Link]
-
Gas chromatographic retention data for acetate and TMS ether derivatives of unsaturated C27 3p-hydroxysterols and related compounds. ResearchGate. [Link]
-
Determination of three cresol isomers in sewage sludge by solid-liquid extraction with low temperature purification and gas chromatography-mass spectrometry. UFMG. [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. [Link]
-
Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Improving the detectability of low-abundance p-cresol in biological matrices by chemical derivatization and LC-MS/MS determination. PubMed. [Link]
-
Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and their medical reference value ranges. PubMed. [Link]
-
GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. Science Publications. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. [Link]
-
Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]
-
GCMS Chromatogram Analysis Report. Scribd. [Link]
-
Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives: GC-ESI/MS analysis of trimethylsilyl derivatives. ResearchGate. [Link]
-
m-Cresyl acetate. NIST WebBook. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed. [Link]
-
Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
-
Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. OSTI.GOV. [Link]
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. [Link]
-
Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. MDPI. [Link]
-
Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Livsmedelsverket. [Link]
-
GC/MS chromatograms of ( 13 C and 12 C) acetic acid, trimethylsilyl... ResearchGate. [Link]
-
Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. PubMed Central. [Link]
-
Cresol determination made possible by silylation. Wiley Analytical Science. [Link]
-
Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis. PubMed. [Link]
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- 4. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m-Cresyl acetate [webbook.nist.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
